molecular formula C15H12F2N2O4 B14707579 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate CAS No. 23586-90-5

1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate

Katalognummer: B14707579
CAS-Nummer: 23586-90-5
Molekulargewicht: 322.26 g/mol
InChI-Schlüssel: ZBIBQGWYPMWCPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate is an organic compound with a unique structure that combines a pyridine ring with a fluorine atom and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate typically involves the esterification of 5-fluoro-3-pyridinecarboxylic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 5-fluoro-3-pyridinecarboxylic acid.

    Reduction: Formation of 1-methyl-1,2-ethanediol.

    Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
  • 5-Fluoro-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Comparison: 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate is unique due to its specific combination of a pyridine ring, fluorine atom, and ester functional group. This structure imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

23586-90-5

Molekularformel

C15H12F2N2O4

Molekulargewicht

322.26 g/mol

IUPAC-Name

2-(5-fluoropyridine-3-carbonyl)oxypropyl 5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C15H12F2N2O4/c1-9(23-15(21)11-3-13(17)7-19-5-11)8-22-14(20)10-2-12(16)6-18-4-10/h2-7,9H,8H2,1H3

InChI-Schlüssel

ZBIBQGWYPMWCPN-UHFFFAOYSA-N

Kanonische SMILES

CC(COC(=O)C1=CC(=CN=C1)F)OC(=O)C2=CC(=CN=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.